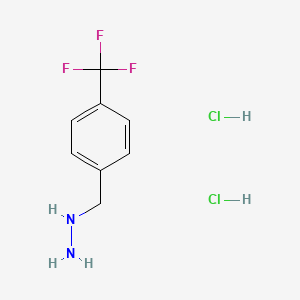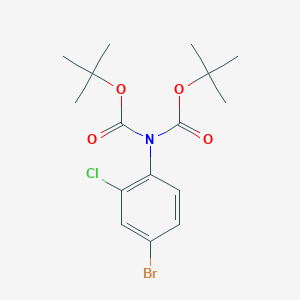
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
描述
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound features a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group, making it a unique structure in organic chemistry .
作用机制
- Mode of Action One possible mode of action involves esterification. The carboxylic acid group in DFMCA can react with alcohols to form esters . Additionally, under harsh conditions, decarboxylation may occur, leading to the formation of a ketone .
Pharmacokinetics
生化分析
Biochemical Properties
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The carboxylic acid group can participate in various chemical reactions, such as esterification and decarboxylation. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, esterification involves the reaction of the carboxylic acid group with alcohols to form esters, while decarboxylation can lead to the formation of ketones. These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially leading to enzyme inhibition or activation. The strained cyclopropane ring and electron-withdrawing fluorine atoms contribute to the compound’s reactivity, allowing it to participate in diverse chemical reactions. These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The cyclopropane ring may be susceptible to ring-opening reactions under specific conditions, affecting the compound’s stability over time. Long-term studies are necessary to assess the degradation products and their impact on cellular function. Understanding these temporal effects is essential for optimizing the use of this compound in research.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is crucial to determine the threshold effects and potential toxic or adverse effects at high doses. These studies will provide valuable insights into the compound’s safety and efficacy for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its reactive functional groups. The carboxylic acid group can undergo esterification and decarboxylation reactions, influencing metabolic flux and metabolite levels. The presence of fluorine atoms may also affect the compound’s interactions with enzymes and cofactors, further impacting its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility in water and organic solvents affects its localization and accumulation in different cellular compartments. Transporters and binding proteins may facilitate its movement across cell membranes, contributing to its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination and carboxylation steps . One common method includes the reaction of 3-methylcyclopropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反应分析
Types of Reactions
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: Under harsh conditions, the carboxylic acid group might lose carbon dioxide (CO2), leading to a ketone.
Common Reagents and Conditions
Esterification: Typically involves alcohols (e.g., methanol) and acid catalysts.
Decarboxylation: Requires high temperatures and sometimes catalysts to facilitate the reaction.
Major Products
Esterification: Methyl 2,2-difluoro-3-methylcyclopropane-1-carboxylate.
Decarboxylation: 2,2-Difluoro-3-methylcyclopropanone.
科学研究应用
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for drug discovery due to its unique structure.
Organic Synthesis: Serves as a precursor for synthesizing more complex molecules.
Material Science:
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid .
- 2,2-Difluoro-3-methylcyclopropane-1-carboxylate .
Uniqueness
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOEYKDGIQSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247657-28-7 | |
| Record name | rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


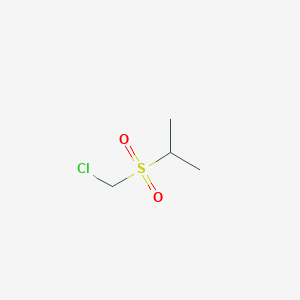
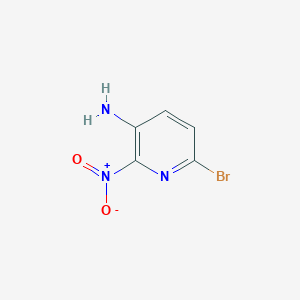


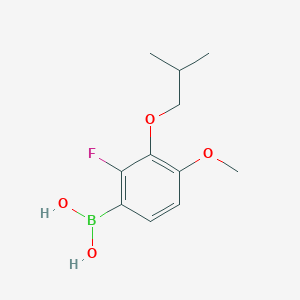
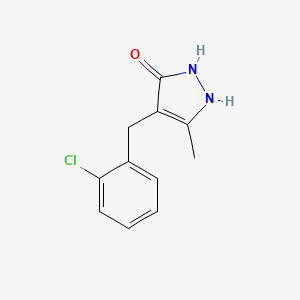
![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride](/img/structure/B1455627.png)
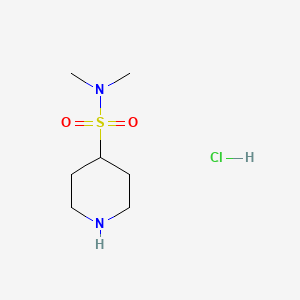
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
